molecular formula C10H10BrF B6219409 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene CAS No. 2758001-31-7

6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene

Cat. No. B6219409
CAS RN: 2758001-31-7
M. Wt: 229.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is an organofluorine compound that is used in the synthesis of various drugs, materials, and other compounds. It is a derivative of indene, an aromatic hydrocarbon that is found in petroleum products and is used in the manufacture of dyes and plastics. 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene has several unique characteristics that make it a valuable compound for scientific research and industrial applications.

Scientific Research Applications

6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene has several applications in scientific research. It is used as a building block for the synthesis of various drugs, materials, and other compounds. It is also used in the synthesis of fluorescent probes for imaging, sensing, and detection. It is also used in the synthesis of organic dyes and catalysts.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene is not fully understood. It is believed that the bromomethyl group on the indene ring is responsible for its unique properties. It is also believed that the fluoro group on the indene ring may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene are not fully understood. However, it is believed that the bromomethyl group on the indene ring may interact with certain proteins and enzymes, potentially altering their function. It is also believed that the fluoro group on the indene ring may interact with certain receptors in the body, potentially affecting their function.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene in laboratory experiments is its ability to be used as a building block for the synthesis of various drugs, materials, and other compounds. It is also relatively easy to synthesize and can be used in a variety of applications. However, it is important to note that the compound is highly toxic and should be handled with caution.

Future Directions

The future directions for 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene are numerous. It could potentially be used in the synthesis of new drugs, materials, and other compounds. It could also be used in the development of new fluorescent probes for imaging, sensing, and detection. It could also be used in the development of new organic dyes and catalysts. Finally, it could be used to further understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 6-(Bromomethyl)-4-fluoro-2,3-dihydro-1H-indene involves several steps. First, indene is reacted with bromomethane to form bromomethylindene. This compound is then treated with potassium fluoride to yield 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene. This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The reaction conditions can be adjusted to obtain the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene involves the bromination of 4-fluoro-2,3-dihydro-1H-indene followed by the reaction of the resulting intermediate with formaldehyde in the presence of a strong acid catalyst.", "Starting Materials": [ "4-fluoro-2,3-dihydro-1H-indene", "Bromine", "Formaldehyde", "Strong acid catalyst (e.g. hydrochloric acid)" ], "Reaction": [ "Step 1: Bromination of 4-fluoro-2,3-dihydro-1H-indene using bromine in the presence of a Lewis acid catalyst (e.g. aluminum bromide) to yield 6-bromo-4-fluoro-2,3-dihydro-1H-indene.", "Step 2: Reaction of 6-bromo-4-fluoro-2,3-dihydro-1H-indene with formaldehyde in the presence of a strong acid catalyst (e.g. hydrochloric acid) to yield 6-(bromomethyl)-4-fluoro-2,3-dihydro-1H-indene." ] }

CAS RN

2758001-31-7

Molecular Formula

C10H10BrF

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.